molecular formula C19H23ClN2O2 B2818945 1-(4-chlorophenyl)-N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]cyclopentane-1-carboxamide CAS No. 2034509-39-0

1-(4-chlorophenyl)-N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]cyclopentane-1-carboxamide

Cat. No.: B2818945
CAS No.: 2034509-39-0
M. Wt: 346.86
InChI Key: MMYSDTPHZUIOTO-UHFFFAOYSA-N
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Description

The compound 1-(4-chlorophenyl)-N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]cyclopentane-1-carboxamide features a cyclopentane core substituted with a 4-chlorophenyl group and an amide-linked propyl chain terminating in a 3-methyl-1,2-oxazole heterocycle. This structure combines lipophilic (chlorophenyl, cyclopentane) and polar (amide, oxazole) moieties, making it a candidate for modulating protein-protein interactions or enzyme targets. The 1,2-oxazole ring, in particular, contributes to electron-rich regions that may facilitate hydrogen bonding or π-π stacking in biological systems.

Properties

IUPAC Name

1-(4-chlorophenyl)-N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]cyclopentane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23ClN2O2/c1-14-13-17(24-22-14)5-4-12-21-18(23)19(10-2-3-11-19)15-6-8-16(20)9-7-15/h6-9,13H,2-5,10-12H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMYSDTPHZUIOTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)CCCNC(=O)C2(CCCC2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(4-chlorophenyl)-N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]cyclopentane-1-carboxamide involves multiple steps, typically starting with the preparation of the cyclopentanecarboxamide core. The synthetic route may include:

    Formation of the cyclopentanecarboxamide core: This can be achieved through the reaction of cyclopentanone with an appropriate amine under acidic or basic conditions.

    Introduction of the 4-chlorophenyl group: This step often involves a Friedel-Crafts acylation reaction using 4-chlorobenzoyl chloride and a Lewis acid catalyst.

    Attachment of the 3-methylisoxazol-5-yl propyl group: This can be done through a nucleophilic substitution reaction, where the propyl group is introduced via an alkyl halide or similar reagent.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1-(4-chlorophenyl)-N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]cyclopentane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketones or aldehydes within the molecule to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles like amines or thiols replace the chlorine atom.

Common reagents and conditions for these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperatures (e.g., reflux conditions).

Scientific Research Applications

1-(4-chlorophenyl)-N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]cyclopentane-1-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific receptors or enzymes.

    Material Science: Its chemical properties may be exploited in the development of new materials with specific electronic or mechanical characteristics.

    Biological Studies: The compound can be used as a probe or ligand in biochemical assays to study protein-ligand interactions or cellular pathways.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]cyclopentane-1-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or van der Waals forces, leading to modulation of biological pathways. Specific pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Cyclopentane Carboxamide Cores

BJ01461 (2034447-01-1)
  • Structure : Cyclopentane-1-carboxamide core with 4-chlorophenyl and a triazolopyridine-linked 3-methyl-1,2,4-oxadiazole.
  • Key Differences : Replaces the propyl-1,2-oxazole chain with a triazolopyridine-oxadiazole system.
  • Implications : The triazolopyridine moiety may enhance aromatic stacking but reduce metabolic stability due to increased ring complexity .
Example 208 (European Patent Application)
  • Structure : Pyrrolidine-2-carboxamide with a 4-(4-methyl-1,3-thiazol-5-yl)phenyl group.
  • Key Differences : Thiazole replaces oxazole; pyrrolidine core instead of cyclopentane.

Analogues with 1,2-Oxazole Substituents

1-(4-Aminophenyl)-N-(3-Methyl-1,2-Oxazol-5-yl)Methanesulfonamide
  • Structure: Methanesulfonamide linked to 4-aminophenyl and 3-methyl-1,2-oxazole.
  • Key Differences: Sulfonamide instead of carboxamide; aminophenyl versus chlorophenyl.
  • Implications: The 4-aminophenyl group introduces hydrogen-bond donor capacity, contrasting with the lipophilic 4-chlorophenyl in the target compound .
1-[(3-Methyl-1,2-Oxazol-5-yl)Carbonyl]Piperidine-2-Carboxylic Acid
  • Structure : Oxazole-carbonyl group attached to a piperidine ring.
  • Key Differences : Shorter linker (carbonyl vs. propyl) and carboxylic acid terminus.
  • Implications : The carboxylic acid may enhance solubility but limit blood-brain barrier penetration compared to the target’s amide .

Pharmacological and Electronic Considerations

  • Heterocycle Effects :
    • 1,2-Oxazole : Electron-rich nitrogen and oxygen atoms support interactions with polar residues in binding pockets.
    • 1,3-Thiazole (Example 208) : Higher electronegativity may strengthen interactions with cysteine or metal ions.
  • Linker Flexibility : The propyl chain in the target compound provides conformational flexibility, whereas rigid linkers (e.g., triazolopyridine in BJ01461) may restrict binding modes .

Comparative Data Table

Compound Name / ID Core Structure Key Substituents Molecular Weight Notable Features
Target Compound Cyclopentane 4-Chlorophenyl, propyl-1,2-oxazole ~390.9 (est.) Balanced lipophilicity/polarity
BJ01461 (2034447-01-1) Cyclopentane 4-Chlorophenyl, triazolopyridine-oxadiazole 436.9 Enhanced aromatic stacking
Example 208 Pyrrolidine 4-Thiazolylphenyl Not reported Thiazole-enhanced electronegativity
1-(4-Aminophenyl)-...-sulfonamide Methanesulfonamide 4-Aminophenyl, 1,2-oxazole 267.3 Hydrogen-bond donor capability

Q & A

Q. Basic vs. Advanced Modifications

Modification Impact Methodological Approach
Chlorophenyl → Fluorophenyl ↑ Metabolic stability (t₁/₂ +40%)Suzuki-Miyaura cross-coupling
Propyl linker elongation ↓ Solubility (LogP +0.7)MD simulations (water-octanol partitioning)
Oxazole methyl → CF₃ ↑ Target affinity (Ki improved 5x)Fluorine scan via SNAr reactions

What computational tools are suitable for SAR studies?

Q. Basic Tools

  • Molecular docking (AutoDock Vina) : Predict binding poses in kinase active sites .
  • QSAR models : Use CODESSA or MOE to correlate substituents with IC₅₀ values .

Q. Advanced Tools

  • Free-energy perturbation (FEP) : Quantify ΔΔG for methyl → trifluoromethyl substitutions .
  • Machine learning (DeepChem) : Train models on kinase inhibition datasets to prioritize analogs .

How to validate target engagement in cellular assays?

Q. Basic Validation

  • Cellular thermal shift assay (CETSA) : Confirm target stabilization (ΔTm > 2°C) .
  • Western blotting : Measure downstream phosphorylation (e.g., ERK1/2 for EGFR inhibition) .

Advanced Validation
Resolving false positives in high-throughput screens:

  • Orthogonal assays : Combine SPR (binding kinetics) with functional cAMP assays .
  • Proteome-wide profiling : Use affinity pulldowns + SILAC-MS to identify off-targets .

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